molecular formula C10H6N2O B1454210 4-Hydroxy-7-cyanoquinoline CAS No. 860205-30-7

4-Hydroxy-7-cyanoquinoline

Cat. No.: B1454210
CAS No.: 860205-30-7
M. Wt: 170.17 g/mol
InChI Key: RLPFPQFPWYYNOP-UHFFFAOYSA-N
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Description

4-Hydroxy-7-cyanoquinoline is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years. The compound has been synthesized through various methods, including the Conrad–Limpach reaction . Aminomethylation has also been carried out via the modified Mannich reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a hydroxy group at the 4th position and a cyano group at the 7th position .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to form non-racemic 2-((4R)-2-hydroxy-6-methyl-5-oxo-4-phenyl-3,4,5 .

Scientific Research Applications

Metal Ion Detection and Biological Activities

8-Hydroxyquinoline (8-HQ) is a significant heterocyclic scaffold that has been used to detect various metal ions and anions due to its chromophore properties. In the last two decades, medicinal chemists have explored synthetic modifications of 8-hydroxyquinoline to develop potent, target-based broad-spectrum drug molecules for several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline and its derivatives also offer potential applications in treating various diseases by acting as potent drug candidates (Gupta, Luxami, & Paul, 2021).

Antimalarial and Anti-infectious Disease Applications

Chloroquine (CQ) and its derivatives, including hydroxychloroquine, have been well known for their antimalarial effects since World War II. Despite the emergence of CQ-resistant Plasmodium falciparum strains, ongoing research has revealed interesting biochemical properties of CQ that have inspired its repurposing in managing various infectious and noninfectious diseases. Novel compounds and compositions based on the CQ scaffold have been studied and patented, highlighting the potential therapeutic applications of these derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).

Excited State Hydrogen Atom Transfer in Chemical Research

The study of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters provides insights into the chemical processes and reactions. 7-Hydroxyquinoline (7HQ) serves as a scaffold molecule for these studies, showing how photoexcitation can lead to enol → keto tautomerization, which is of interest in theoretical and experimental chemistry research. This work has implications for understanding the reaction pathways and mechanisms at the molecular level (Manca, Tanner, & Leutwyler, 2005).

Antioxidant Activity and Potential Therapeutic Applications

The study of antioxidants and their implications in various fields, including medicine, highlights the importance of hydroxylated N-heteroaromatic derivatives like hydroxyquinolines. These compounds' antioxidant activity has been critically reviewed, showing their potential applications in preventing oxidative stress-related diseases. The review discusses various tests used to determine antioxidant activity, emphasizing the significance of these compounds in antioxidant analysis (Munteanu & Apetrei, 2021).

Safety and Hazards

Safety data sheets suggest that exposure to 4-Hydroxy-7-cyanoquinoline should be avoided. If inhaled or ingested, medical attention should be sought immediately . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Biochemical Analysis

Cellular Effects

The effects of 4-Hydroxy-7-cyanoquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular signaling and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and flavin-containing monooxygenases, which are essential for its biotransformation . These interactions can lead to the formation of various metabolites, influencing metabolic flux and metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within the cell. The compound’s localization and accumulation can influence its activity and function, with higher concentrations potentially leading to increased biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and cellular signaling pathways .

Properties

IUPAC Name

4-oxo-1H-quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPFPQFPWYYNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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